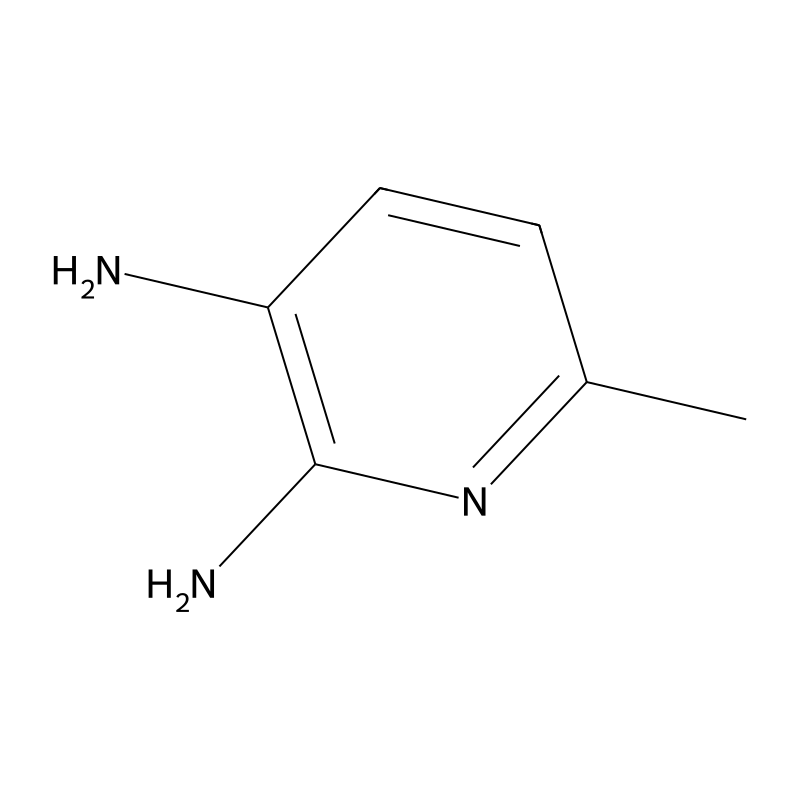

6-Methylpyridine-2,3-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand Design:

The molecule possesses two amine groups and a pyridine ring. This structure allows it to act as a bidentate ligand, meaning it can bind to a metal center at two points. Bidentate ligands are commonly used in coordination chemistry for the design of catalysts and materials with specific properties PubChem, CID 2734420: . Research could explore the potential of 6-Methylpyridine-2,3-diamine in forming complexes with various metals for applications in catalysis, sensing, or material development.

6-Methylpyridine-2,3-diamine, also known by its chemical formula C₆H₉N₃, is a derivative of pyridine. It features two amino groups located at the 2nd and 3rd positions of the pyridine ring, along with a methyl group at the 6th position. This unique arrangement of functional groups contributes to its distinctive chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

There is no documented research on the mechanism of action of 6-Methylpyridine-2,3-diamine in biological systems.

Information on the safety hazards of 6-Methylpyridine-2,3-diamine is limited. As with most aromatic amines, it's advisable to handle it with caution due to potential:

- Skin and eye irritation: The primary amines can irritate upon contact.

- Toxicity: Data is unavailable, but similar aromatic amines can be toxic upon ingestion or inhalation.

- Flammability: Likely flammable based on the presence of the aromatic ring and hydrocarbon group.

6-Methylpyridine-2,3-diamine is versatile in terms of chemical reactivity. Key types of reactions it undergoes include:

- Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.

- Reduction: The compound can be further reduced to yield different derivatives.

- Substitution: The amino groups can participate in substitution reactions, allowing for the introduction of various functional groups .

Common Reagents and ConditionsReaction Type Reagents Oxidation Potassium permanganate, hydrogen peroxide Reduction Hydrogen gas with palladium on carbon Substitution Halogenating agents, alkylating agents

| Reaction Type | Reagents |

|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide |

| Reduction | Hydrogen gas with palladium on carbon |

| Substitution | Halogenating agents, alkylating agents |

These reactions can yield a variety of products depending on the specific conditions and reagents used .

Research indicates that 6-Methylpyridine-2,3-diamine may exhibit biological activity, particularly as an enzyme inhibitor. Its structural characteristics allow it to interact with biological targets, potentially leading to therapeutic applications. Ongoing studies are exploring its efficacy in treating various diseases .

The synthesis of 6-Methylpyridine-2,3-diamine typically involves a two-step process:

- Nitration: The starting material, 6-methylpyridine, undergoes nitration to introduce nitro groups at the desired positions.

- Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.

This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

6-Methylpyridine-2,3-diamine has several important applications:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Pharmaceuticals: Its potential as a therapeutic agent is being investigated.

- Dyes and Agrochemicals: The compound is utilized in the production of dyes and agrochemicals due to its reactive amino groups .

Several compounds share structural similarities with 6-Methylpyridine-2,3-diamine. Notable examples include:

- 2-Methylpyridine

- 3-Methylpyridine

- 4-Methylpyridine

ComparisonCompound Unique Features 6-Methylpyridine-2,3-diamine Contains two amino groups at the 2nd and 3rd positions 2-Methylpyridine Primarily used as a solvent and intermediate 3-Methylpyridine Similar uses but lacks dual amino functionality 4-Methylpyridine Also lacks dual amino functionality

| Compound | Unique Features |

|---|---|

| 6-Methylpyridine-2,3-diamine | Contains two amino groups at the 2nd and 3rd positions |

| 2-Methylpyridine | Primarily used as a solvent and intermediate |

| 3-Methylpyridine | Similar uses but lacks dual amino functionality |

| 4-Methylpyridine | Also lacks dual amino functionality |

The presence of two amino groups in 6-Methylpyridine-2,3-diamine enhances its versatility for chemical transformations and biological studies compared to its analogs .

Traditional condensation methodologies for synthesizing 6-methylpyridine-2,3-diamine primarily rely on the classical Chichibabin reaction and related alkali-mediated transformations. The Chichibabin reaction represents one of the most fundamental approaches for the direct amination of pyridine derivatives through nucleophilic substitution of hydrogen [1]. This methodology involves the treatment of methylpyridine precursors with sodium amide under elevated temperatures, typically ranging from 200 to 240 degrees Celsius, to achieve nucleophilic amination at the 2-position followed by hydride migration and subsequent aromatization [1].

The mechanistic pathway of traditional condensation routes proceeds through the formation of a nucleophilic amide anion, which attacks the electron-deficient pyridine ring at the 2-position [2]. Following the initial nucleophilic addition, a hydride ion is eliminated, and the resulting intermediate undergoes rearomatization to yield the desired aminopyridine product [2]. The reaction formally represents a nucleophilic substitution of hydrogen, demonstrating the unique reactivity profile of pyridine derivatives compared to benzene analogues [1].

Alkali treatment methodologies provide an alternative condensation approach for the synthesis of diaminopyridine derivatives. Research demonstrates that crude pyridine containing impurities such as imines and aldehydes can be effectively treated with sodium hydroxide or potassium hydroxide solutions to facilitate subsequent amination reactions [3] [4]. The alkali treatment process typically involves the addition of aqueous sodium hydroxide solutions at concentrations ranging from 5 to 90 weight percent, with optimal concentrations maintained between 10 to 70 weight percent to ensure effective purification without compromising reaction efficiency [4].

The temperature requirements for traditional condensation routes vary significantly depending on the specific methodology employed. Chichibabin-type reactions require temperatures of 200 to 240 degrees Celsius for periods of 5 to 10 hours to achieve satisfactory conversion rates [1] [5]. In contrast, alkali-mediated condensation processes can be conducted at significantly lower temperatures, typically between 25 to 40 degrees Celsius, with reaction times extending from 4 to 8 hours [3] [4].

Catalytic Amination Strategies

Catalytic amination strategies for the synthesis of 6-methylpyridine-2,3-diamine encompass palladium-catalyzed coupling reactions, copper-mediated transformations, and other transition metal-catalyzed processes. Palladium-catalyzed amination represents a particularly powerful methodology for the construction of carbon-nitrogen bonds in pyridine derivatives [6] [7]. Research demonstrates that palladium complexes supported by bulky phosphine ligands such as ortho-biphenyl phosphine derivatives enable efficient catalytic amination of chloropyridines and related halogenated substrates [7].

The development of palladium-catalyzed ammonia coupling reactions with deactivated amino-chloropyridines has emerged as a significant advancement in diaminopyridine synthesis [6]. This methodology enables the construction of diaminopyridine scaffolds through a two-step synthetic sequence starting from readily available bromo-chloropyridine starting materials [6]. The key innovation involves the unprecedented palladium-catalyzed coupling reaction of ammonia with chloropyridines that are deactivated by the presence of an alkylamino substituent [6].

Reaction conditions for palladium-catalyzed amination typically involve catalyst loadings of 0.5 to 1.0 mole percent palladium, with some reactions proceeding efficiently at reduced catalyst levels of 0.05 mole percent [7]. The optimal temperature range for these transformations spans 80 to 110 degrees Celsius, with reaction times varying from 7 to 10 hours depending on the specific substrate combination and catalyst system employed [7].

Copper-catalyzed amination strategies provide complementary approaches for the synthesis of aminopyridine derivatives. Research indicates that copper catalysts can facilitate the formation of carbon-nitrogen bonds through oxidative coupling mechanisms [8]. The copper-catalyzed synthesis of heterocyclic compounds from aminopyridines demonstrates the versatility of copper-mediated transformations in pyridine chemistry [8].

Metal-catalyzed reduction methodologies represent another important class of catalytic amination strategies. The reduction of nitro-substituted pyridine precursors using metal catalysts such as palladium on carbon, iron, tin, or zinc enables the efficient conversion of nitropyridine derivatives to the corresponding diaminopyridine products [9] [10]. These reductive amination processes typically operate under mild conditions, with temperatures ranging from 25 to 80 degrees Celsius and reaction times of 5 to 8 hours [9].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols have emerged as a transformative technology for the efficient preparation of heterocyclic compounds, including 6-methylpyridine-2,3-diamine derivatives. Microwave irradiation provides several distinct advantages over conventional heating methods, including dramatically reduced reaction times, enhanced reaction rates, improved yields, and increased chemoselectivity [11] [12] [13]. The application of microwave energy in organic synthesis enables the rapid heating of reaction mixtures through dielectric heating mechanisms, resulting in more uniform temperature distribution and reduced formation of unwanted side products [13].

Research demonstrates that microwave-assisted synthesis of nitrogen-containing heterocycles can reduce reaction times from hours to minutes while simultaneously improving product yields [12] [14]. The synthesis of heterocyclic scaffolds under microwave irradiation typically achieves yield improvements of 10 to 30 percent compared to conventional heating methods, while reducing energy consumption by 50 to 80 percent [14]. These improvements stem from the unique heating mechanism of microwave irradiation, which provides more efficient energy transfer and enables reactions to proceed under milder conditions [13].

Microwave-assisted synthesis protocols for pyridine derivatives typically employ power settings ranging from 120 to 300 watts, with reaction temperatures maintained between 100 to 200 degrees Celsius [11] [13]. The reaction times under microwave conditions are dramatically reduced, typically ranging from 1 to 60 minutes compared to conventional heating methods that may require several hours to complete [11] [14]. This dramatic reduction in reaction time contributes significantly to the improved efficiency and reduced energy consumption of microwave-assisted protocols [14].

The mechanistic advantages of microwave irradiation include enhanced molecular motion, improved mass transfer, and more efficient activation of polar molecules within the reaction mixture [13]. These effects are particularly pronounced in polar solvents and ionic reaction media, where the dielectric heating mechanism of microwave irradiation can provide superior energy transfer compared to conventional conductive heating [11] [13].

Solvent considerations for microwave-assisted synthesis favor polar protic solvents that can efficiently absorb microwave energy [13]. However, many microwave-assisted protocols can be conducted under solvent-free conditions, which further enhances the environmental sustainability of these methodologies [14] [15]. The ability to conduct reactions without organic solvents represents a significant advancement in green chemistry approaches to heterocyclic synthesis [15].

Purification Techniques and Yield Optimization

Purification techniques for 6-methylpyridine-2,3-diamine encompass crystallization methods, distillation procedures, extraction protocols, and advanced separation technologies. Crystallization represents one of the most widely employed purification methods for diaminopyridine derivatives, typically achieving purities ranging from 98 to 99.5 percent [9] [16]. The optimal crystallization conditions involve ethanol-water solvent systems with ratios of approximately 7:3 by volume, which provide effective crystal growth while minimizing impurity incorporation .

Distillation methodologies offer highly effective purification for pyridine derivatives, with research demonstrating that high-purity products can be obtained through distillation at temperatures ranging from 115 to 130 degrees Celsius [3] [16]. The development of specialized distillation protocols using metal salt complexes has enabled the achievement of exceptionally high purities, with some methods reporting purities of 99.91 to 99.96 percent [16]. These advanced distillation techniques involve the formation of pyridine complexes with silver hexafluoroantimonate or copper hexafluorosilicate, followed by dissociation and distillation in ionic liquid media [16].

Acid-base extraction protocols provide effective purification through the selective protonation and deprotonation of amino functional groups. These methodologies typically involve the treatment of crude diaminopyridine products with dilute hydrochloric acid solutions to form water-soluble salts, followed by organic solvent extraction to remove lipophilic impurities [18] [19]. The subsequent treatment with alkaline solutions such as sodium hydroxide or sodium bicarbonate enables the liberation of the free base and precipitation of purified product [18] [19].

Complex formation purification techniques utilize the coordination chemistry of pyridine derivatives to achieve high-purity separations. Research demonstrates that pyridine complexes with specific metal salts exhibit extremely low water solubility at reduced temperatures, enabling effective separation from impurities through crystallization and filtration [16]. The dissociation of these complexes under controlled conditions provides access to high-purity diaminopyridine products with yields ranging from 92 to 95 percent [16].

Yield optimization strategies encompass reaction parameter optimization, catalyst selection, and process intensification techniques. The optimization of reaction temperature, pressure, and residence time in continuous flow systems has demonstrated significant improvements in both yield and selectivity [20]. Research indicates that optimal conditions for diaminopyridine synthesis involve temperatures of 130 to 150 degrees Celsius, pressures of 18 to 25 kilograms per square centimeter, and reaction times of 7 to 10 hours [21].

Catalyst optimization studies reveal that the selection of appropriate metal catalysts and ligand systems can dramatically influence reaction efficiency and product selectivity [6] [7]. The use of palladium catalysts with bulky phosphine ligands enables room-temperature amination reactions with significantly reduced catalyst loadings [7]. Similarly, the development of copper-based catalytic systems provides alternative pathways for efficient carbon-nitrogen bond formation under mild conditions [8].

| Synthesis Method | Starting Materials | Temperature (°C) | Reaction Time | Yield (%) | Catalyst/Reagent |

|---|---|---|---|---|---|

| Traditional Condensation - Chichibabin Reaction | Pyridine + Sodium Amide | 200-240 | 5-10 hours | 60-85 | Sodium Amide |

| Traditional Condensation - Alkali Treatment | Crude Pyridine + Sodium Hydroxide/Potassium Hydroxide | 25-40 | 4-8 hours | 75-95 | Sodium Hydroxide |

| Palladium Catalyzed Amination | Chloropyridine + Ammonia + Palladium Catalyst | 80-150 | 7-10 hours | 56-92 | Palladium on Carbon, Copper Catalysts |

| Microwave Assisted Synthesis | Heterocycles + Microwave Irradiation | 100-200 | 1-60 minutes | 60-95 | None (Microwave Energy) |

| Reduction of Nitro Compounds | 2,3-Dinitro pyridine + Hydrogen/Palladium on Carbon | 50-60 | 1-2 hours | 65-85 | Palladium on Carbon, Hydrogen |

| Metal Catalyzed Reduction | 2-Amino-3-nitropyridine + Metal Reducing Agents | 25-80 | 5-8 hours | 70-90 | Iron, Tin, Zinc |

| Purification Method | Conditions | Purity Achieved (%) | Yield Recovery (%) | Energy Consumption | Industrial Scalability |

|---|---|---|---|---|---|

| Crystallization | Ethanol-Water (7:3) | 98-99.5 | 85-95 | Low | High |

| Distillation | 115-130°C | 99.0-99.9 | 92-98 | Medium | High |

| Acid-Base Extraction | Hydrochloric Acid then Sodium Hydroxide | 95-98 | 80-90 | Low | Medium |

| Complex Formation | Metal Salt Complex | 99.9-99.96 | 92-95 | Medium | Medium |

| Column Chromatography | Silica Gel | 97-99 | 75-90 | Medium | Low |

| Salting Out | Isopropanol/Acetonitrile | 98.5-99 | 95-98 | Low | High |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant